4-ethoxy-N-(2-ethylphenyl)benzamide

Description

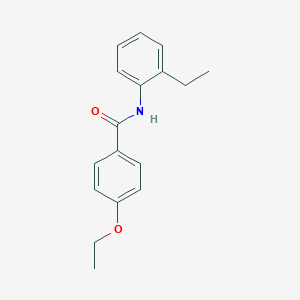

4-Ethoxy-N-(2-ethylphenyl)benzamide is a benzamide derivative characterized by an ethoxy group at the 4-position of the benzoyl ring and a 2-ethylphenyl substituent on the amide nitrogen.

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

4-ethoxy-N-(2-ethylphenyl)benzamide |

InChI |

InChI=1S/C17H19NO2/c1-3-13-7-5-6-8-16(13)18-17(19)14-9-11-15(12-10-14)20-4-2/h5-12H,3-4H2,1-2H3,(H,18,19) |

InChI Key |

HOTIWQXGMGOKIG-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Anticonvulsant Activity

4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB)

- Structure: Replaces the 4-ethoxy group with a 4-amino substituent.

- Molecular Formula : C₁₅H₁₆N₂O (MW: 256.3 g/mol).

- Activity : Demonstrates potent anticonvulsant effects in maximal electroshock (MES) tests, with efficacy at 10–100 mg/kg doses in mice. Neurotoxicological studies indicate a favorable safety profile compared to phenytoin .

- Mechanism: The amino group may facilitate hydrogen bonding with neuronal ion channels or receptors, enhancing anticonvulsant activity.

N-(2-Ethylphenyl)benzamide Derivatives with Triazole-Thiazole Moieties

- Example: 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(2-ethylphenyl)benzamide (9i)

- Molecular Formula : C₂₈H₂₆N₆OS₂ (MW: 526 g/mol).

- Activity : Acts as a tyrosinase inhibitor (IC₅₀: <10 µM), suggesting applications in hyperpigmentation disorders. The triazole-thiazole extension introduces steric bulk and additional hydrogen-bonding sites, critical for enzyme inhibition .

Derivatives with Gastroprokinetic and Antimicrobial Activity

Mosapride Metabolites (e.g., AS-4370)

- Structure: 4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide.

- Activity : Potent gastroprokinetic agent via serotonin 5-HT₄ receptor agonism. Lacks dopamine D₂ receptor antagonism, reducing extrapyramidal side effects compared to metoclopramide .

- Key Features : Chloro and fluorobenzyl groups enhance receptor affinity, while the morpholine ring optimizes pharmacokinetics.

N-Aryl Sulphonamido-4-acetamido-2-ethoxy Benzamide Derivatives

Halogen-Substituted Analogues

4-Ethoxy-N-(3-fluorophenyl)benzamide

- CAS : 346693-54-5.

- Applications: Industrial-grade chemical used in agrochemicals and pharmaceuticals.

4-Ethoxy-N-(2-iodophenyl)benzamide

- CAS : 333348-82-4.

- The iodine atom introduces steric and electronic effects, possibly altering metabolic pathways .

Comparative Analysis Table

Research Findings and Mechanistic Insights

- Anticonvulsant vs. Tyrosinase Inhibition: The presence of a 4-amino group (4-AEPB) versus a 4-ethoxy group (target compound) dictates target specificity. Amino groups favor CNS activity, while ethoxy groups may prioritize peripheral targets .

- Impact of Halogenation : Fluorine and iodine substituents improve metabolic stability and receptor binding but may introduce toxicity risks .

- Role of Bulky Substituents : Triazole-thiazole moieties in compound 9i enhance tyrosinase inhibition by occupying the enzyme’s active site, a mechanism absent in simpler benzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.